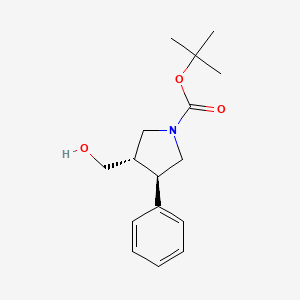

Tert-butyl 3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate

Vue d'ensemble

Description

“Tert-butyl 3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthesis method for “tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate” involves the addition of compound 2 (3-(tert-butoxycarbonyl)cyclohexanecarboxylic acid) into 2L tetrahydrofuran, followed by dropwise addition of 1 mol/L borane tetrahydrofuran solution while maintaining at 0 ℃ . The reaction is carried out at room temperature of 25 ℃ for 16h, and methanol is added at 0 ℃ for quenching .Applications De Recherche Scientifique

Enzyme-Catalyzed Kinetic Resolution

The first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate was achieved through optimization of enzyme, solvent, and temperature. This resulted in a new resolution method with high enantioselectivity (Faigl et al., 2013) Enzyme-catalyzed kinetic resolution of N-Boc-trans-3-hydroxy-4-phenylpyrrolidine.

Stereoselective Syntheses

This compound and its derivatives underwent reactions to produce stereoselective tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, crucial in chemical syntheses (Boev et al., 2015) Stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate.

Synthesis of Enantiomerically Pure Derivatives

A scalable method to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was developed, showcasing improvements over original methods (Maton et al., 2010) An Efficient Scalable Route for the Synthesis of Enantiomerically Pure tert-Butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate.

Intermediate Synthesis in Jak3 Inhibitor

The compound served as an intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor—CP-690550, using a series of efficient synthesis steps (Chen Xin-zhi, 2011) Synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate.

Biotin Intermediate Synthesis

It acted as a key intermediate in the synthesis of Biotin, a water-soluble vitamin crucial in metabolic cycles (Qin et al., 2014) Study on Synthesis of Tert-Butyl(4R)-4-(Methoxymethylcarbamoyl)-2,2-Dimethylthiazolidine-3- Carboxylate.

Tert-Butyloxycarbonyl Group Migration

A study reported N→O tert-butyloxycarbonyl (Boc) migration of the imide variant of this compound, revealing an unusual transition state mechanism (Xue & Silverman, 2010) An Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration. Mechanism and Application.

Coupling Reagent for Carboxylic Acids

Di-tert-butyl dicarbonate was utilized as an efficient coupling reagent for anchoring diverse carboxylic acids to hydroxymethylated resins, demonstrating its versatility (Laborde et al., 2008) Di-tert-butyl dicarbonate as an efficient coupling reagent for the immobilization of carboxylic acid moieties.

Iron(II)-catalyzed Oxidation

The FeSO(4)/TBHP system in water allowed the direct oxidation of sp3 C-H bonds adjacent to nitrogen of arylureas to yield both tert-butoxylated and hydroxylated products (Wei et al., 2011) Iron(II)-catalyzed oxidation of sp3 C-H bonds adjacent to a nitrogen atom of unprotected arylureas with tert-butyl hydroperoxide in water.

Economical Synthesis from L-aspartic Acid

Starting from L-aspartic acid, optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate was synthesized with a focus on economical and industrial applicability (Han et al., 2018) Economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid.

Propriétés

IUPAC Name |

tert-butyl (3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-9-13(11-18)14(10-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAMJEAPQNBMPI-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1404158.png)

![Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate](/img/structure/B1404177.png)